1-(2-Bromoethoxy)-3-chlorobenzene
Overview
Description
1-(2-Bromoethoxy)-3-chlorobenzene is a halogenated aromatic compound that contains both bromine and chlorine substituents. It is a derivative of benzene, where one hydrogen atom is replaced by a 2-bromoethoxy group and another by a chlorine atom. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromo/chloro dienes from propargylic carboxylates containing halogenated alkynes has been reported, which demonstrates the potential for creating complex structures from simpler halogenated compounds . Although this does not directly describe the synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene, it provides insight into the types of reactions that halogenated benzene derivatives can undergo.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using spectroscopic methods. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra, showing similarities in the structure of the phenyl ring . Additionally, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the symmetry and molecular orientations in the solid state .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions. Dissociative electron attachment (DEA) studies on bromo-chlorobenzene isomers have shown the formation of fragment anions, indicating the potential for these compounds to undergo bond cleavage under certain conditions . Furthermore, the diene products of halogenated compounds have been found to participate in Diels-Alder and cross-coupling reactions, which are important in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be characterized using both experimental and theoretical methods. Spectroscopic studies, such as FT-IR and FT-Raman, along with computational methods like HF and DFT calculations, provide valuable information on vibrational frequencies, IR intensities, and Raman activities . These studies help in understanding the impact of halogen substitution on the benzene ring and the resulting changes in physical properties. Additionally, thermodynamic properties and nonlinear optical (NLO) properties have been calculated, indicating the potential of these compounds for use in NLO materials .
Scientific Research Applications
Dissociative Electron Attachment Studies
1-(2-Bromoethoxy)-3-chlorobenzene has been investigated in studies related to dissociative electron attachment (DEA). In one such study, DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene was examined, which is relevant to understanding the electron attachment processes in similar compounds (Mahmoodi-Darian et al., 2010).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of chlorobenzene and bromobenzene in liquid crystalline phase, which are structurally related to 1-(2-Bromoethoxy)-3-chlorobenzene, has been explored. These studies contribute to our understanding of molecular structures through NMR techniques (Jacobsen & Schaumburg, 1977).
Phase Change Materials for Cold Storage
Research on chlorobenzene and bromobenzene, related to 1-(2-Bromoethoxy)-3-chlorobenzene, has shown their potential as phase change materials, particularly useful for cold storage applications requiring precise temperature control (Michaud et al., 1996).
Electrochemical Synthesis Applications
1-(2-Bromoethoxy)-3-chlorobenzene can be related to studies on electrochemical reactions involving chlorobenzene in the synthesis of organoantimony compounds. These findings have implications for the synthesis of complex organic compounds (Rala, 2019).
Proton-Transfer Reactions in Aprotic Solvents
The study of proton-transfer reactions in aprotic solvents using compounds like chlorobenzene provides insights relevant to the behavior of 1-(2-Bromoethoxy)-3-chlorobenzene in similar chemical environments (Crooks & Robinson, 1970).
Solubility and Crystallization Studies
Solubility studies of compounds structurally similar to 1-(2-Bromoethoxy)-3-chlorobenzene, like 1-(3-Bromopropoxy)-4-chlorobenzene, provide valuable data for the purification of these compounds by crystallization, useful in various chemical processes (Jiang et al., 2013).
Oxidative Stress in Lung Epithelial Cells
Studies on chlorobenzene's effect on human lung cells provide insights into the potential biological interactions of related compounds like 1-(2-Bromoethoxy)-3-chlorobenzene. These studies are crucial for understanding the biochemical pathways and toxicity profiles of similar chemical structures (Feltens et al., 2010).
Vibrational Spectroscopy
Investigations using vibrational spectroscopy techniques like infrared and Raman spectra have been conducted on bromodichlorobenzenes, which can provide insights into the structural and electronic characteristics of 1-(2-Bromoethoxy)-3-chlorobenzene (Nyquist et al., 1981).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoethoxy)-3-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNMWDFNCBVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368843 | |
Record name | 1-(2-bromoethoxy)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3-chlorobenzene | |
CAS RN |
6487-84-9 | |
Record name | 1-(2-bromoethoxy)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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